

# Quantum Chemical Blueprint of 2-(4-Aminophenyl)sulfonylaniline: A Technical Deep Dive

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## Compound of Interest

Compound Name: 2-(4-Aminophenyl)sulfonylaniline

Cat. No.: B194097

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For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the computational exploration of **2-(4-Aminophenyl)sulfonylaniline**, a molecule of significant interest in medicinal and materials chemistry. While a comprehensive repository of experimental and computational data for this specific isomer is not extensively available in the public domain, this document outlines the established quantum chemical methodologies and presents a framework for such an investigation. The data structures and workflows provided herein are based on standard computational chemistry practices and findings for analogous sulfonylaniline compounds.

## Core Computational Methodologies

Quantum chemical calculations are pivotal in elucidating the electronic structure, molecular geometry, and spectroscopic properties of molecules like **2-(4-Aminophenyl)sulfonylaniline**. Density Functional Theory (DFT) is a widely employed method for these investigations due to its balance of accuracy and computational cost.

Experimental Protocol: Geometry Optimization and Vibrational Frequency Analysis

A typical computational protocol for analyzing **2-(4-Aminophenyl)sulfonylaniline** would involve the following steps:

- **Initial Structure Generation:** The 3D structure of **2-(4-Aminophenyl)sulfonylaniline** is constructed using molecular modeling software.
- **Geometry Optimization:** The initial structure is optimized to find the lowest energy conformation. A common approach is to use the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional with a 6-311++G(d,p) basis set. This level of theory provides a good description of electron correlation and includes polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.
- **Frequency Calculation:** Following optimization, vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

#### Experimental Protocol: Electronic Properties and Molecular Electrostatic Potential (MEP)

- **Frontier Molecular Orbital Analysis:** The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.
- **Molecular Electrostatic Potential (MEP) Mapping:** The MEP is calculated to visualize the charge distribution and identify reactive sites for electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface to create a color-coded diagram where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor).

## Data Presentation: A Framework for Analysis

The following tables provide a template for summarizing the key quantitative data obtained from quantum chemical calculations of **2-(4-Aminophenyl)sulfonylaniline**.

Table 1: Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))

Parameter	Bond/Angle/Dihedral	Calculated Value
Bond Lengths (Å)	C-S	Data not available
S=O	Data not available	Data not available
C-N	Data not available	
Bond Angles (°)	C-S-C	Data not available
O-S-O	Data not available	Data not available
Dihedral Angles (°)	C-C-S-C	

Table 2: Calculated Vibrational Frequencies (B3LYP/6-311++G(d,p))

Mode	Frequency (cm <sup>-1</sup> )	IR Intensity	Raman Activity	Assignment
$\nu(\text{N-H})$	Data not available	Data not available	Data not available	N-H stretching
$\nu(\text{S=O})$	Data not available	Data not available	Data not available	SO <sub>2</sub> asymmetric stretching
$\nu(\text{S=O})$	Data not available	Data not available	Data not available	SO <sub>2</sub> symmetric stretching
$\nu(\text{C-S})$	Data not available	Data not available	Data not available	C-S stretching

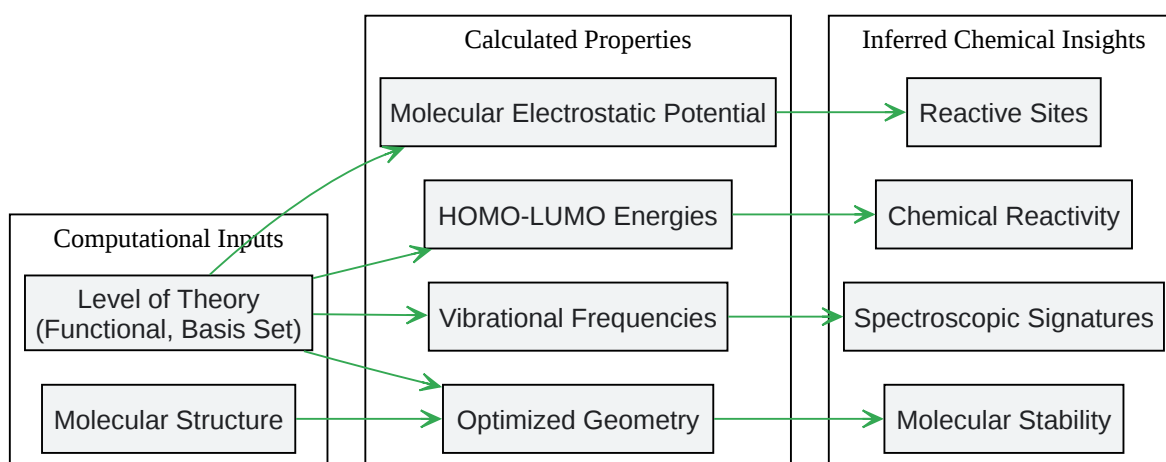
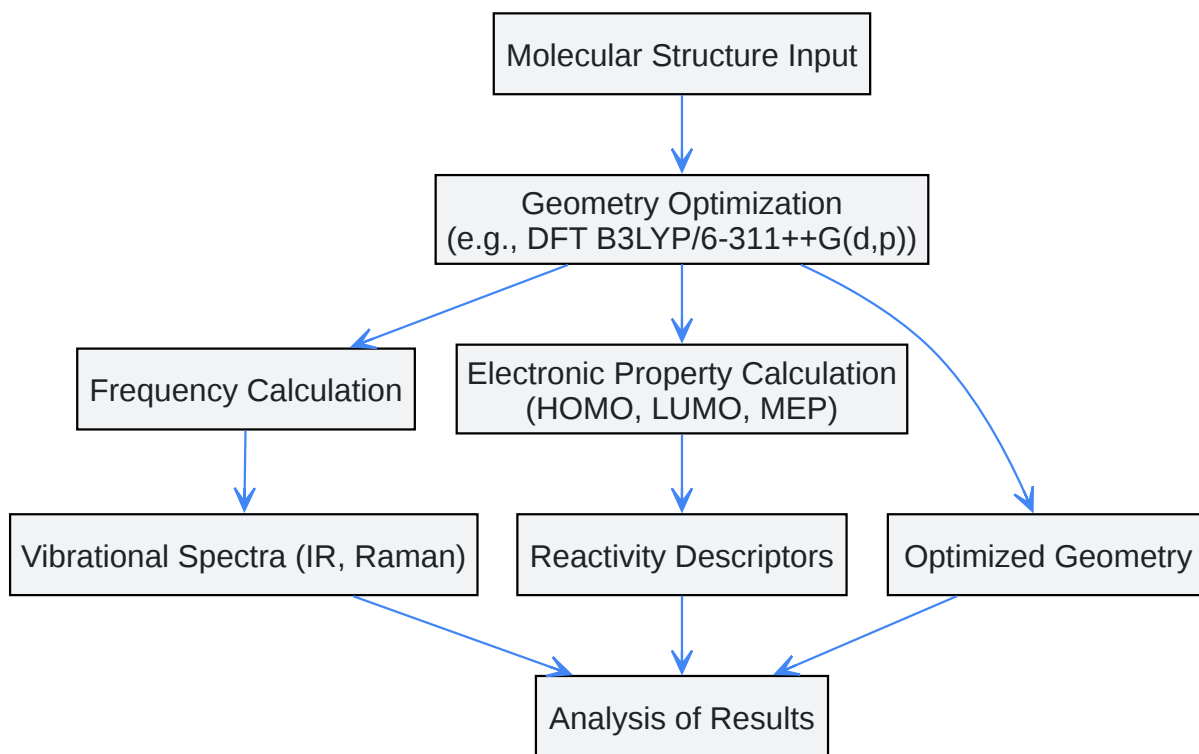
Table 3: Electronic Properties (B3LYP/6-311++G(d,p))

Parameter	Value (eV)
HOMO Energy	Data not available
LUMO Energy	Data not available
HOMO-LUMO Gap	Data not available
Ionization Potential	Data not available
Electron Affinity	Data not available
Electronegativity	Data not available
Chemical Hardness	Data not available
Chemical Softness	Data not available
Electrophilicity Index	Data not available

## Visualizing Computational Workflows

### Computational Chemistry Workflow

The following diagram illustrates a typical workflow for the quantum chemical analysis of a molecule like **2-(4-Aminophenyl)sulfonylaniline**.



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